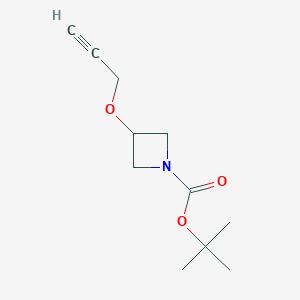

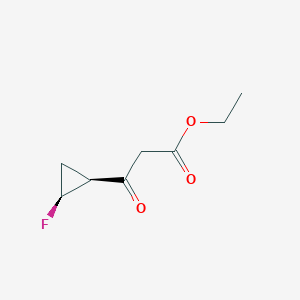

![molecular formula C10H15NO6 B1409108 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt CAS No. 2202948-77-2](/img/structure/B1409108.png)

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt

Overview

Description

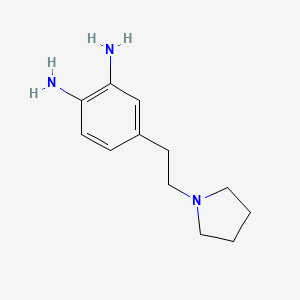

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.23 . It is a solid substance .

Synthesis Analysis

The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves a dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This process can be conducted under low catalyst loadings (<0.001 mol %), and by appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis

The InChI code for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is 1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 . The structure of this compound includes a bicyclic scaffold, which is a common feature in many pharmaceutical drugs .Chemical Reactions Analysis

The key reaction involved in the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .Physical And Chemical Properties Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a solid substance . It has a molecular weight of 155.2 . The compound should be stored in a refrigerator .Scientific Research Applications

Antimalarial Activity

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt derivatives have been studied for their potential antimalarial properties. Derivatives with varying side chains were evaluated for their in vitro activity against Plasmodium falciparum, showing potential as antimalarial agents (Ningsanont et al., 2003).

Chemical Synthesis and Rearrangement

Research has explored the synthesis and chemical properties of related compounds. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities is a notable area of study. These derivatives have shown activity against P. falciparum and antimycobacterium, and have been evaluated for their cytotoxic activity against Vero cell (Ningsanont et al., 2003). Additionally, a double rearrangement in the pyrrolidine-1,2-oxide system leading to pentasubstituted pyrroles has been proposed based on the identification of an intermediate compound (Dehnel & Kanabus‐kaminska, 1987).

Pharmaceutical Synthesis

Compounds within this chemical class have been used in the synthesis of pharmaceuticals. For instance, the synthesis of trovafloxacin, an antibacterial drug, involves using derivatives of the azabicyclo[3.1.0]hexane ring system (Norris et al., 2000).

Medicinal Chemistry

Derivatives of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt have been studied in medicinal chemistry, particularly for their analgesic properties. For example, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes synthesized by hydride reduction of 1-arylcyclopropanedicarboximides have shown significant analgesic potency (Epstein et al., 1981).

Stereoselective Synthesis

The field also explores the stereoselective synthesis of this compound's derivatives. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, contributing to the development of unnatural amino acids (Bakonyi et al., 2013).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.C2H2O4/c1-2-11-8(10)7-5-3-9-4-6(5)7;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDQIGOLLPQSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

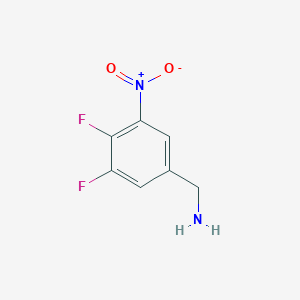

![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)

![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)